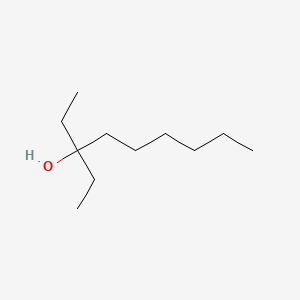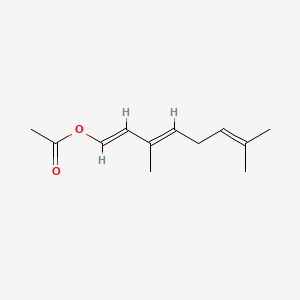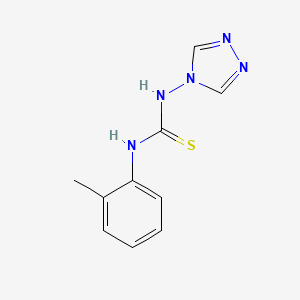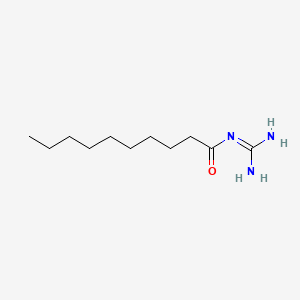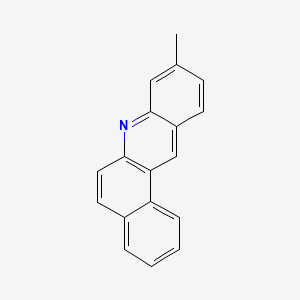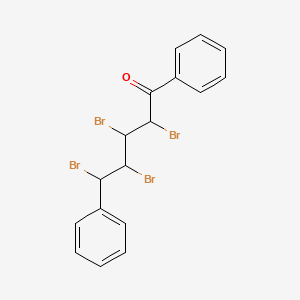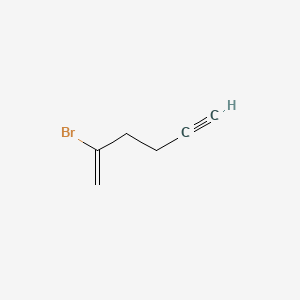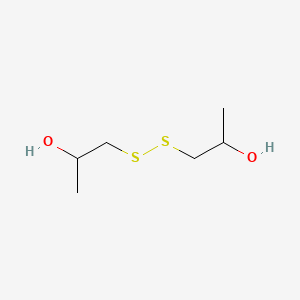
Sodium 5-ethyl-1-phenylbarbiturate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 5-ethyl-1-phenylbarbiturate is a barbiturate derivative known for its central nervous system depressant properties. It is a sodium salt form of phenobarbital, which has been widely used as an anticonvulsant and sedative-hypnotic agent. The compound’s chemical formula is C12H11N2NaO3 , and it has a molecular weight of 254.22 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of sodium 5-ethyl-1-phenylbarbiturate involves the reaction of diethyl alpha-ethyl-alpha-phenylmalonate with urea in the presence of sodium methylate. The process includes the following steps :
Addition of Ethyl Acetate: Ethyl acetate is added to a methanol solution of sodium methylate and heated to reflux.
Reaction with Urea: Diethyl alpha-ethyl-alpha-phenylmalonate is added to the mixture and reacted with urea to form this compound.
Hydrochloric Acidification: The product is acidified with hydrochloric acid to obtain the crude product.
Recrystallization: The crude product is recrystallized in an ethanol aqueous solution to achieve high purity.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield, stable product quality, and minimal environmental impact .
化学反応の分析
Types of Reactions: Sodium 5-ethyl-1-phenylbarbiturate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines .
科学的研究の応用
Sodium 5-ethyl-1-phenylbarbiturate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
作用機序
Sodium 5-ethyl-1-phenylbarbiturate exerts its effects by acting on the gamma-aminobutyric acid (GABA) subtype receptors in the central nervous system. It promotes the binding of GABA to these receptors, enhancing synaptic inhibition and modulating chloride currents through receptor channels. This action results in the inhibition of glutamate-induced depolarizations, leading to its anticonvulsant and sedative effects .
類似化合物との比較
Phenobarbital: Sodium 5-ethyl-1-phenylbarbiturate is a sodium salt form of phenobarbital, sharing similar anticonvulsant and sedative properties.
Pentobarbital: Another barbiturate with similar sedative-hypnotic effects but shorter duration of action.
Secobarbital: Known for its rapid onset and short duration of action, used primarily as a sedative-hypnotic.
Uniqueness: this compound is unique due to its long-lasting effects and high efficacy in managing various seizure disorders. Its ability to modulate GABA receptors and inhibit glutamate-induced depolarizations sets it apart from other barbiturates .
特性
CAS番号 |
59960-28-0 |
|---|---|
分子式 |
C12H11N2NaO3 |
分子量 |
254.22 g/mol |
IUPAC名 |
sodium;5-ethyl-1-phenylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H12N2O3.Na/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3,(H,13,15,17);/q;+1/p-1 |
InChIキー |
PAQBSHLZZLQUKS-UHFFFAOYSA-M |
正規SMILES |
CCC1C(=O)[N-]C(=O)N(C1=O)C2=CC=CC=C2.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



